molecular formula C19H19IN4O2 B5731605 N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine

N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine

Cat. No.: B5731605
M. Wt: 462.3 g/mol
InChI Key: UHVDQBIPQQHVSY-SRZZPIQSSA-N
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Description

N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes an iodophenoxy group, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the reaction of 4-iodophenol with formaldehyde and a methoxy-substituted benzaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with 3,5-dimethyl-4H-1,2,4-triazol-4-amine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydroxy-substituted compound.

Scientific Research Applications

N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can influence the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine is unique due to its combination of an iodophenoxy group, a methoxyphenyl group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-[3-[(4-iodophenoxy)methyl]-4-methoxyphenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IN4O2/c1-13-22-23-14(2)24(13)21-11-15-4-9-19(25-3)16(10-15)12-26-18-7-5-17(20)6-8-18/h4-11H,12H2,1-3H3/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVDQBIPQQHVSY-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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